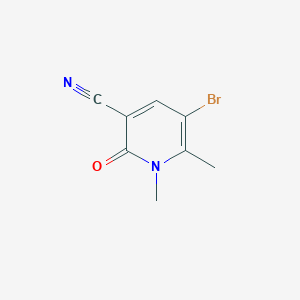

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS No.: 450841-30-2

Cat. No.: VC4256363

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.061

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 450841-30-2 |

|---|---|

| Molecular Formula | C8H7BrN2O |

| Molecular Weight | 227.061 |

| IUPAC Name | 5-bromo-1,6-dimethyl-2-oxopyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C8H7BrN2O/c1-5-7(9)3-6(4-10)8(12)11(5)2/h3H,1-2H3 |

| Standard InChI Key | JQTOEFNGSMKRJB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C(=O)N1C)C#N)Br |

Introduction

Chemical Identity and Structural Characteristics

5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile belongs to the 2-pyridone family, characterized by a six-membered aromatic ring with oxygen and nitrogen heteroatoms. The compound’s molecular formula is C₈H₇BrN₂O, with a molecular weight of 227.06 g/mol . Its structure features:

-

A bromine atom at the 5-position

-

Methyl groups at the 1- and 6-positions

-

A ketone group at the 2-position

-

A nitrile group at the 3-position

The IUPAC name follows positional numbering conventions for pyridine derivatives, though discrepancies exist in literature regarding methyl group placement (e.g., 1,4- vs. 1,6-dimethyl isomers) . The compound’s SMILES notation is Cc1c(C#N)c(=O)n(C)c(Br)c1, reflecting its substitution pattern .

Comparative Structural Analysis

Table 1 contrasts key identifiers between similar pyridone derivatives:

The positional isomerism significantly impacts physicochemical properties and reactivity. For instance, 1,6-dimethyl substitution may enhance steric hindrance at the nitrogen center compared to 4,6-dimethyl analogs .

Synthetic Methodologies

While no direct synthesis reports exist for the 1,6-dimethyl isomer, established routes for analogous compounds provide viable pathways.

Cyclization of β-Ketonitrile Precursors

A general approach involves cyclization of β-ketonitrile derivatives with appropriate amines. For example, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is synthesized via nitrous acid deamination of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . Adapting this method:

-

Precursor Preparation: React 5-bromo-2,6-dimethyl-3-oxobutanenitrile with hydrazine hydrate in ethanol under reflux.

-

Cyclization: Treat the intermediate with acetic acid and sodium nitrite at 0–5°C to induce ring closure .

The reaction mechanism proceeds through imine formation followed by acid-catalyzed cyclization, yielding the pyridone core.

Bromination Strategies

Introducing bromine at the 5-position can occur via:

-

Electrophilic aromatic substitution using Br₂ in H₂SO₄ (low regioselectivity)

-

Directed ortho-metalation with LDA followed by quenching with Br₂ (higher positional control)

Experimental conditions critically influence bromine placement. For instance, steric effects from 1,6-dimethyl groups may direct bromination to the 5-position due to decreased hindrance compared to 3- or 4-positions.

Physicochemical Properties

Key properties inferred from structural analogs include:

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO)

-

Stability: Decomposes above 200°C; sensitive to strong acids/bases due to nitrile and ketone functionalities

Spectral Characteristics

-

IR Spectroscopy:

-

¹H NMR (DMSO-d₆):

Mass spectral analysis typically shows a molecular ion peak at m/z 227 with characteristic fragmentation patterns:

Reactivity and Functionalization

The compound’s multifunctional structure enables diverse chemical transformations:

Nucleophilic Aromatic Substitution

The 5-bromo group undergoes substitution with:

-

Amines: Produces 5-amino derivatives under Ullmann conditions (CuI, 110°C)

-

Thiols: Forms 5-alkylthio analogs via SNAr in DMF

Nitrile Transformations

-

Hydrolysis: Concentrated HCl yields the corresponding carboxylic acid

-

Reduction: LiAlH₄ reduces C≡N to CH₂NH₂

Table 2 summarizes reaction pathways:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromine substitution | KNH₂, NH₃(l), −33°C | 5-Amino-1,6-dimethyl-2-oxopyridine-3-carbonitrile |

| Nitrile hydrolysis | H₂SO₄ (conc.), reflux | 1,6-Dimethyl-2-oxo-5-bromo-1,2-dihydropyridine-3-carboxylic acid |

| Ketone reduction | NaBH₄, MeOH | 2-Hydroxy-1,6-dimethyl-5-bromo-1,2,3,4-tetrahydropyridine-3-carbonitrile |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume